REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](Cl)=[CH:6][N:5]=[C:4]([C:9]([OH:11])=[O:10])[CH:3]=1.[OH2:12]>>[Cl:1][C:2]1[C:7]([OH:12])=[CH:6][N:5]=[C:4]([C:9]([OH:11])=[O:10])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1Cl)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction sequence of either esterification, Suzuki reaction, hydrogenation, saponification or esterification, Negishi reaction and saponification
|
Type
|
CUSTOM
|
Details
|
The compounds of Structure 32 may be prepared, for instance
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |